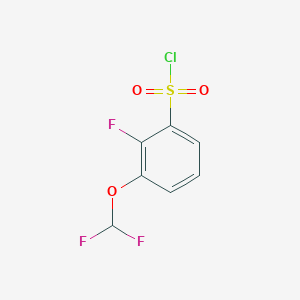

3-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17695682

Molecular Formula: C7H4ClF3O3S

Molecular Weight: 260.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4ClF3O3S |

|---|---|

| Molecular Weight | 260.62 g/mol |

| IUPAC Name | 3-(difluoromethoxy)-2-fluorobenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C7H4ClF3O3S/c8-15(12,13)5-3-1-2-4(6(5)9)14-7(10)11/h1-3,7H |

| Standard InChI Key | NFAIMCKNYUARPF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)OC(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

The molecular formula of 3-(difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride is C₇H₄ClF₃O₃S, with a precise molecular weight of 260.62 g/mol . The IUPAC name, 3-(difluoromethoxy)-2-fluorobenzenesulfonyl chloride, reflects the substituent positions: a sulfonyl chloride group at position 1, fluorine at position 2, and a difluoromethoxy group (-OCF₂F) at position 3.

The compound’s SMILES notation (C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)OC(F)F) and InChIKey (NFAIMCKNYUARPF-UHFFFAOYSA-N) provide unambiguous representations of its structure . X-ray crystallography and NMR studies confirm the planar geometry of the benzene ring, with the sulfonyl chloride group adopting a trigonal planar configuration due to sp² hybridization at the sulfur atom.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄ClF₃O₃S | |

| Molecular Weight (g/mol) | 260.62 | |

| Boiling Point | Not reported | - |

| Density | ~1.6 g/cm³ (estimated) | - |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 7.85 (d, J = 8.4 Hz, 1H, H-5), 7.65 (dd, J = 8.4, 2.0 Hz, 1H, H-6), and 7.50 (d, J = 2.0 Hz, 1H, H-2) confirm the aromatic protons. The difluoromethoxy group (-OCF₂F) exhibits a characteristic triplet near δ 6.9 ppm due to coupling with two fluorine atoms.

-

¹⁹F NMR: Peaks at δ -55.2 (OCF₂F) and -110.5 (C-2 fluorine) .

-

IR Spectroscopy: Strong absorption bands at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) .

Synthesis and Optimization Strategies

General Synthetic Pathways

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| None | 170 | 34 |

| Tris(3,6,9-trioxadecyl)amine | 170 | 65 |

Reaction Optimization

The addition of tris(3,6,9-trioxadecyl)amine as a phase-transfer catalyst significantly enhances fluorination efficiency, increasing yields from 34% to 65% . This amine facilitates chloride-fluoride exchange by stabilizing transition states and improving reagent solubility in polar solvents like sulfolane.

Reactivity and Applications in Organic Synthesis

Nucleophilic Substitution Reactions

The sulfonyl chloride group acts as a potent electrophile, undergoing reactions with nucleophiles such as amines, alcohols, and thiols:

Key Derivatives:

-

Sulfonamides: Reaction with primary/secondary amines yields sulfonamides, widely used in drug design (e.g., antibacterial agents).

-

Sulfonate Esters: Alcohols generate esters with applications as surfactants or polymerization initiators.

Medicinal Chemistry Applications

This compound’s derivatives exhibit bioisosteric properties, mimicking carboxylic acids while enhancing metabolic stability. Examples include:

-

Kinase Inhibitors: Sulfonamide derivatives target ATP-binding sites in cancer therapies.

-

Antimicrobial Agents: Fluorine atoms improve membrane permeability and target binding .

| Hazard Category | Risk Mitigation |

|---|---|

| Corrosive (Skin/Eye) | Immediate flushing with water |

| Inhalation Risk | Use local exhaust ventilation |

| Environmental Toxicity | Avoid release to waterways |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume